molecular formula C9H14ClN7 B1430147 3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride CAS No. 1351623-43-2

3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride

Cat. No.: B1430147
CAS No.: 1351623-43-2
M. Wt: 255.71 g/mol
InChI Key: PASWSVFTXUVOMP-UHFFFAOYSA-N
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Description

3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazolopyrimidine family, known for its diverse biological activities, including anticancer, antibacterial, and neuroprotective properties .

Mechanism of Action

Target of Action

Compounds with a similar triazole core have been found to interact with a variety of enzymes and receptors , suggesting that this compound may also have multiple targets.

Mode of Action

Triazole compounds are known for their ability to bind in the biological system with various enzymes and receptors , indicating that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Given the broad applications of triazole compounds in drug discovery , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Compounds with a similar triazole core have shown versatile biological activities , suggesting that this compound may have a range of molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells . This inhibition is crucial in reducing inflammation and protecting neuronal cells from damage. The compound also interacts with endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, reducing their expression and thereby promoting cell survival .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In human neuronal cells, it has been observed to reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, which are indicators of cellular stress and apoptosis . Additionally, the compound inhibits the NF-kB inflammatory pathway, which plays a critical role in cell signaling and gene expression related to inflammation . These effects collectively contribute to the compound’s neuroprotective and anti-inflammatory properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to active residues of ATF4 and NF-kB proteins, inhibiting their activity and thereby reducing inflammation and apoptosis . The compound also inhibits endoplasmic reticulum stress by reducing the expression of chaperone proteins and apoptosis markers . These molecular interactions highlight the compound’s potential as a therapeutic agent for neurodegenerative diseases and inflammatory conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability in various in vitro assays, maintaining its neuroprotective and anti-inflammatory properties over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits significant neuroprotective and anti-inflammatory effects without noticeable toxicity . At higher dosages, there may be threshold effects that could lead to adverse reactions or toxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and stability within the biological system .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in target tissues, which is critical for its therapeutic efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and effectiveness in clinical applications.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate sites of action . This precise localization is crucial for the compound’s therapeutic potential and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride typically involves multi-step reactions. One common method includes the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of concentrated hydrochloric acid, followed by heating to reflux . The resulting intermediate is then subjected to further reactions to introduce the piperazine moiety and complete the triazolopyrimidine structure.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride stands out due to its unique combination of a triazolopyrimidine core with a piperazine ring, which imparts distinct biological activities. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness .

Properties

IUPAC Name

3-methyl-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N7.ClH/c1-15-8-7(13-14-15)9(12-6-11-8)16-4-2-10-3-5-16;/h6,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASWSVFTXUVOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCNCC3)N=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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